molecular formula C16H16ClNO3S2 B2580850 Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 350999-99-4

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2580850
CAS No.: 350999-99-4
M. Wt: 369.88
InChI Key: YZCAGGMAGITNNH-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, the boiling point of ETHYL 5-CHLOROTHIOPHENE-2-CARBOXYLATE is 70-71°C .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Abdel-Motaal et al. (2020) described the synthesis of new heterocycles from Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, including pyrimidine and thiazole derivatives. These compounds were evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with several showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020).

Pharmacological Activities

Research on related benzo[b]thiophen derivatives has been conducted to explore their pharmacological properties. Although not directly on the specified compound, these studies provide insights into the chemical class's potential applications, including antimicrobial and antioxidant activities (Raghavendra et al., 2016).

Antimicrobial and Anti-inflammatory Potential

Various studies have synthesized and evaluated the antimicrobial and anti-inflammatory potential of compounds structurally similar to Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. For example, novel thiazolo[5,4-d]pyrimidines with molluscicidal properties were explored for activity against schistosomiasis hosts (El-bayouki & Basyouni, 1988). Similarly, novel cycloalkylthiophene-Schiff bases and their metal complexes were synthesized and examined for antibacterial activity against various pathogenic strains (Altundas et al., 2010).

Anticancer Agents

A study by Sroor et al. (2020) focused on the synthesis of Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives as novel anticancer agents. These compounds were tested in vitro against several cancer cell lines, demonstrating promising anticancer activities (Sroor, Aboelenin, Mahrous, Mahmoud, Elwahy, & Abdelhamid, 2020).

Discovery of Apoptosis-Inducing Agents

Another significant study discovered new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate. This research highlighted the compound's synthesis and evaluated its in vitro and in vivo activity, demonstrating its potential as a therapeutic agent (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling thiophene derivatives. For example, 5-Chlorothiophene-2-carboxylic acid has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage .

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and potential for new discoveries . They are expected to play a vital role in the advancement of various fields, including medicinal chemistry, material science, and organic semiconductors .

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S2/c1-2-21-16(20)13-9-5-3-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCAGGMAGITNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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